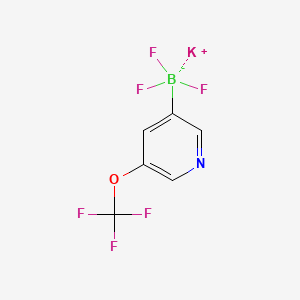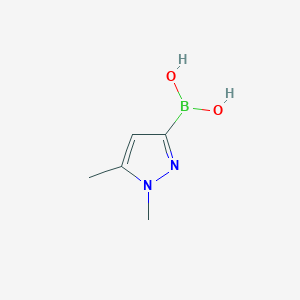
(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with two methyl groups at positions 1 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid typically involves the reaction of 1,5-dimethylpyrazole with a boron-containing reagent. One common method is the reaction of 1,5-dimethylpyrazole with boronic acid or boronic ester under suitable conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
科学的研究の応用
(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
(1,3-dimethyl-1H-pyrazol-5-yl)boronic acid: Similar structure but different substitution pattern on the pyrazole ring.
(1,5-dimethyl-1H-pyrazol-4-yl)boronic acid: Similar structure with substitution at a different position on the pyrazole ring.
(1,3,5-trimethyl-1H-pyrazol-4-yl)boronic acid: Contains an additional methyl group compared to (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications.
特性
分子式 |
C5H9BN2O2 |
|---|---|
分子量 |
139.95 g/mol |
IUPAC名 |
(1,5-dimethylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)7-8(4)2/h3,9-10H,1-2H3 |
InChIキー |
AYZUZONCEGLYDR-UHFFFAOYSA-N |
正規SMILES |
B(C1=NN(C(=C1)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


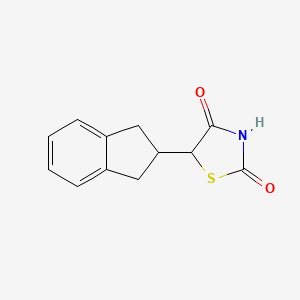
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)
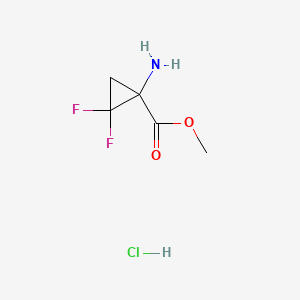
![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)

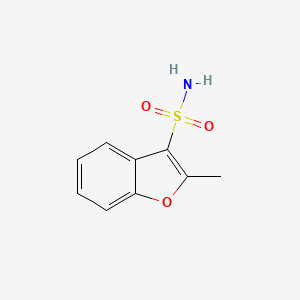
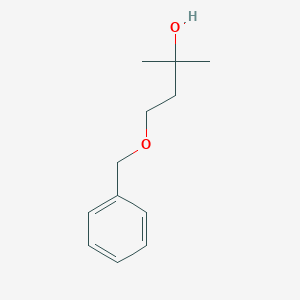
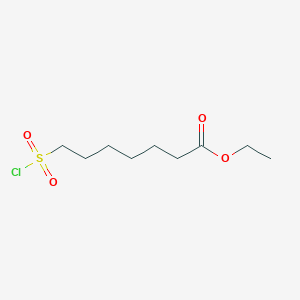
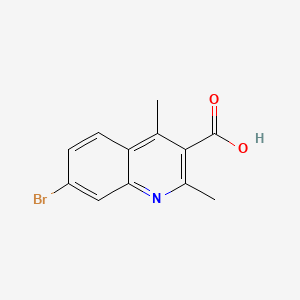

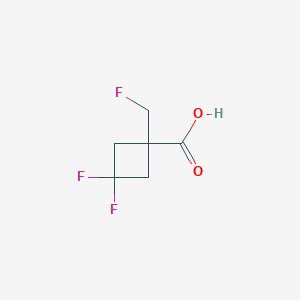
![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
